3-(Oxan-2-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-2-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an oxane group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules and drugs .
Mechanism of Action
Target of Action
Piperidine derivatives, including 3-(Oxan-2-yl)piperidine hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives is complex and can vary depending on the specific derivative and its targets. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in certain types of cancer . .
Biochemical Pathways
Piperidine and its derivatives, including this compound, can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
Piperidine derivatives can have various molecular and cellular effects. For example, they can reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells . They can also down-regulate CD31 expression and inhibit the G1/S phase transition of the cell cycle . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+3] cycloaddition, which is a vital strategy for constructing piperidine rings . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, involves scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
3-(Oxan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with potential anticancer and antiviral activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Tetrandine: Known for its anticancer and anti-inflammatory effects.
Uniqueness
3-(Oxan-2-yl)piperidine hydrochloride stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its oxane substitution provides distinct properties that differentiate it from other piperidine derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(oxan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h9-11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGCQEDLGHKESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.